GLP-1(32-36)amide

Glucose disposal Insulin sensitization Metabolic clamp

GLP-1(32-36)amide is a pentapeptide (LVKGR-NH₂, CAS 1417302-71-6) mechanistically distinct from all other GLP-1 metabolites. Unlike GLP-1(7-36)amide or GLP-1(9-36)amide, this terminal cleavage product operates through non-canonical, GLP-1R-independent pathways—increasing basal energy expenditure and whole-body glucose disposal without altering insulin or glucagon secretion. Researchers studying insulin-independent glucose disposal, brown adipose tissue activation, β-cell preservation, or diabetic vascular complications must use this specific pentapeptide. Substituting other GLP-1 metabolites is scientifically invalid due to divergent pharmacology and metabolic stability profiles.

Molecular Formula C25H50N10O5
Molecular Weight 570.7 g/mol
Cat. No. B8144613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1(32-36)amide
Molecular FormulaC25H50N10O5
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N
InChIInChI=1S/C25H50N10O5/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31)/t16-,17-,18-,20-/m0/s1
InChIKeyVCMIHDDYZTYYJC-JPLJXNOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1(32-36)amide Procurement Guide: Core Identity and C-Terminal Pentapeptide Characteristics


GLP-1(32-36)amide is a pentapeptide (sequence LVKGR-NH₂) derived from the C-terminus of the glucoincretin hormone GLP-1, with CAS number 1417302-71-6 and molecular weight of 570.73 Da . This compound is formed through enzymatic cleavage of GLP-1(9-36)amide by neutral endopeptidase (neprilysin) and represents a downstream metabolite of the GLP-1 axis [1]. Unlike the parent GLP-1(7-36)amide, which exerts canonical insulinotropic effects through the GLP-1 receptor (GLP-1R), GLP-1(32-36)amide demonstrates distinct metabolic activities independent of GLP-1R stimulation, positioning it as a specialized tool for investigating non-canonical GLP-1 pathways [2]. The peptide is typically supplied as a lyophilized solid with solubility of 150 mg/mL in DMSO and requires storage at -20°C under dry, sealed conditions .

GLP-1(32-36)amide Procurement: Why Generic GLP-1 Peptide Substitution Fails for Metabolic and Non-Canonical Pathway Studies


Substitution of GLP-1(32-36)amide with other GLP-1 metabolites (e.g., GLP-1(9-36)amide or GLP-1(28-36)amide) or the parent GLP-1(7-36)amide is not scientifically valid due to distinct pharmacological profiles, divergent metabolic stability, and differing mechanisms of action. While GLP-1(9-36)amide and GLP-1(28-36)amide exhibit measurable half-lives and some insulinomimetic effects, GLP-1(32-36)amide demonstrates unique insulin-independent glucose disposal activity [1]. Unlike GLP-1(7-36)amide, which acts as a GLP-1R agonist with a very short half-life (<2 minutes), GLP-1(32-36)amide operates through GLP-1R-independent pathways that increase basal energy expenditure and modulate whole-body glucose metabolism without altering insulin or glucagon secretion [2]. Furthermore, the metabolic fates of these peptides differ substantially: GLP-1(9-36)amide and GLP-1(28-36)amide are subject to further proteolytic cleavage, whereas the pentapeptide represents a terminal cleavage product with distinct in vivo activity [3]. These mechanistic and pharmacokinetic divergences preclude simple interchangeability in experimental or therapeutic contexts.

GLP-1(32-36)amide Product-Specific Quantitative Evidence for Scientific Selection and Procurement


GLP-1(32-36)amide Demonstrates Insulin-Independent Glucose Disposal Enhancement vs. Vehicle Control in Canine Hyperglycemic Clamp Studies

In hyperglycemic clamp studies in dogs, GLP-1(32-36)amide infusion (30 pmol kg⁻¹ min⁻¹) significantly increased whole-body glucose disposal rate (M value) compared to saline control, without altering insulin or glucagon levels [1]. This demonstrates a direct insulin-sensitizing effect independent of pancreatic hormone modulation.

Glucose disposal Insulin sensitization Metabolic clamp

GLP-1(32-36)amide Increases Basal Energy Expenditure and Inhibits Weight Gain vs. Vehicle in Diet-Induced Obese Mice

In diet-induced obese (DIO) mice, daily intraperitoneal administration of GLP-1(32-36)amide (1 μmol/kg) for 21 days significantly inhibited weight gain and reduced fat mass without altering energy intake, while increasing basal energy expenditure independently of physical activity [1]. The mechanism involves increased UCP-1 and UCP-3 expression in brown adipose tissue and skeletal muscle.

Energy expenditure Obesity Weight management

GLP-1(32-36)amide Protects Pancreatic β-Cells from STZ-Induced Apoptosis vs. Untreated Controls in INS-1 Cells

In INS-1 pancreatic β-cells, GLP-1(32-36)amide (0.1-10 μM) prevented streptozotocin (STZ)-induced apoptosis and preserved cell viability compared to untreated controls . This cytoprotective effect suggests potential utility in preserving β-cell mass in diabetic models.

β-cell protection Apoptosis Diabetes

GLP-1(32-36)amide Rescues Diabetic Ischemic Lower Limbs via GLP-1R-Dependent Glycolysis in Diabetic Mouse Models

In a diabetic mouse model of hindlimb ischemia, GLP-1(32-36)amide treatment rescued ischemic lower limbs and improved endothelial progenitor cell (EPC) function by regulating PFKFB3-driven glycolytic flux and mitochondrial dynamics [1]. Notably, these effects were abolished in GLP-1R knockout mice, indicating a GLP-1R-dependent mechanism distinct from its metabolic effects.

Angiogenesis Ischemia Diabetic complications

GLP-1(32-36)amide Exhibits Distinct Metabolic Stability Profile Compared to Parent GLP-1(9-36)amide and GLP-1(28-36)amide in Hepatocyte Studies

While GLP-1(32-36)amide itself is a terminal cleavage product resistant to further C-terminal degradation, its precursors GLP-1(9-36)amide and GLP-1(28-36)amide undergo rapid metabolism in hepatocytes [1]. Specifically, GLP-1(9-36)amide exhibits a half-life of 52 minutes in mouse and 180 minutes in human hepatocytes, while GLP-1(28-36)amide is even more labile with half-lives of 13 minutes (mouse) and 24 minutes (human) [2]. The pentapeptide's formation as a downstream metabolite suggests enhanced in vivo persistence.

Metabolic stability Hepatocyte metabolism Peptide half-life

GLP-1(32-36)amide: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Insulin-Independent Glucose Disposal Mechanisms in Large Animal Models

GLP-1(32-36)amide is ideally suited for hyperglycemic clamp studies in large animals (e.g., dogs, pigs) to quantify insulin-independent glucose disposal. The demonstrated 49.7% increase in glucose utilization without altering insulin or glucagon levels [1] makes it a unique tool for dissecting non-canonical GLP-1 metabolic pathways. This application is particularly relevant for preclinical development of insulin sensitizers targeting GLP-1 metabolite pathways.

Preclinical Obesity and Energy Expenditure Studies in Diet-Induced Obese Models

The peptide's ability to increase basal energy expenditure and inhibit weight gain in DIO mice without reducing food intake [1] positions it as a valuable compound for obesity research. Unlike GLP-1 receptor agonists that act via appetite suppression, GLP-1(32-36)amide modulates thermogenesis and fat oxidation. Researchers investigating brown adipose tissue activation or skeletal muscle UCP-3 expression should prioritize this pentapeptide.

Diabetic Wound Healing and Peripheral Artery Disease Research

GLP-1(32-36)amide's demonstrated ability to rescue ischemic lower limbs in diabetic mouse models via GLP-1R-dependent glycolytic regulation [1] makes it a critical tool for diabetic vascular complication research. This scenario is particularly relevant for studies on endothelial progenitor cell dysfunction, diabetic wound healing, and peripheral artery disease, where other GLP-1 metabolites show limited efficacy.

In Vitro β-Cell Protection and Diabetes Pathogenesis Studies

The cytoprotective effects of GLP-1(32-36)amide against STZ-induced apoptosis in INS-1 cells [1] support its use in β-cell preservation studies. Researchers investigating pancreatic islet biology, β-cell stress responses, and the transition from pre-diabetes to overt diabetes should consider this peptide for in vitro models assessing β-cell viability and function under glucolipotoxic conditions.

Technical Documentation Hub

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